![molecular formula C20H19NO3 B11411415 N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411415.png)
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Biological Activities
Research indicates that N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
- Anticancer Potential : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, showing promising results comparable to established chemotherapeutic agents.
- Neuroprotective Effects : The compound's mechanism of action includes the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the Chromene Core : This can be achieved through condensation reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
- Amide Bond Formation : The final product is obtained by coupling the chromene derivative with an amine under specific conditions.
The mechanism of action primarily revolves around its interaction with MAO-B. By binding to the active site of this enzyme, the compound inhibits its activity, leading to increased levels of neurotransmitters such as dopamine in the brain, which is beneficial for neuroprotection.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.
Case Study 2: Neuroprotective Effects
In a neuroprotective study involving models of oxidative stress-induced neurotoxicity, the compound demonstrated a reduction in cell death rates compared to untreated controls. This effect was attributed to its antioxidant properties and MAO-B inhibition.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and ultimately result in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the chromene core and the dimethylphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromene backbone with specific substitutions that enhance its biological activity. The molecular formula is C20H19NO3 with a molecular weight of approximately 321.4 g/mol. The structure includes a carboxamide functional group attached to a dimethylphenyl moiety, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H19NO3 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | This compound |
CAS Number | 872866-46-1 |
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related compounds increased gamma-aminobutyric acid (GABA) levels and inhibited GABA transaminase enzyme activity both in vitro and ex vivo . This suggests that the compound may have potential in treating epilepsy or other seizure disorders.
Anticancer Potential
The anticancer properties of chromene derivatives have been extensively studied. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism involves inducing apoptosis and elevating intracellular reactive oxygen species (ROS) levels .
In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-(2,6-dimethylphenyl)-... | A549 | 20.6 |
N-(2,6-dimethylphenyl)-... | Caco-2 | 35.0 |
These results highlight the compound's potential as an antitumor agent.
Antifungal Activity
Some derivatives of the chromene structure have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida . The incorporation of specific substituents can enhance this activity significantly.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly MAO-B (monoamine oxidase B), which is implicated in neurodegenerative diseases.
- Induction of Apoptosis : By increasing ROS levels and affecting cell cycle regulation, the compound can induce apoptosis in cancer cells.
- GABA Modulation : Enhancing GABA levels may contribute to its anticonvulsant effects.
Case Studies
Several studies have highlighted the efficacy of chromene derivatives in clinical settings:
- Anticonvulsant Study : A study involving animal models showed significant reductions in seizure frequency when treated with related chromene compounds .
- Anticancer Trials : Clinical trials assessing the efficacy of similar compounds on lung and colorectal cancers indicated promising results with manageable side effects .
- Fungal Resistance : Research on antifungal activity revealed that specific modifications in the chromene structure could lead to enhanced efficacy against resistant strains .
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-8-9-15-16(22)10-17(24-19(15)14(11)4)20(23)21-18-12(2)6-5-7-13(18)3/h5-10H,1-4H3,(H,21,23) |
InChI Key |
CCPZEPYBJNBWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
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